molecular formula C16H14N2O2S B3444896 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol

4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol

Cat. No.: B3444896
M. Wt: 298.4 g/mol
InChI Key: ZNBCCRUMQPZZES-UHFFFAOYSA-N
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Description

4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol is a chemical compound of interest in medicinal chemistry and drug discovery research, particularly in the development of novel anti-inflammatory agents. This molecule features a 1,2-dihydroxybenzene (catechol) moiety linked to a 1,3-thiazole core that is substituted at the 2-position with a benzylamino group. The structural scaffold is analogous to that of known bioactive molecules, such as certain 4-benzyl-1,3-thiazole derivatives which have been investigated for their potential as dual COX/LOX inhibitors, a valuable mechanism for anti-inflammatory activity . The introduction of the benzylamino side chain is a strategic modification that can enhance metabolic stability and influence the compound's overall pharmacokinetic profile. Researchers can utilize this compound as a key intermediate or a structural analog in structure-activity relationship (SAR) studies. Its lipophilicity and other key physicochemical properties, critical for predicting a compound's behavior in biological systems, can be characterized using reversed-phase high-performance liquid chromatography (RP-HPLC) and in silico methods, as is standard practice for such investigative compounds . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic uses. Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

IUPAC Name

4-[2-(benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-14-7-6-12(8-15(14)20)13-10-21-16(18-13)17-9-11-4-2-1-3-5-11/h1-8,10,19-20H,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBCCRUMQPZZES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=NC(=CS2)C3=CC(=C(C=C3)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol is a chemical compound notable for its unique structural features, which include a benzene ring substituted with a thiazole moiety and a diol group. This compound has garnered attention in pharmacological research due to its potential biological activities. The molecular formula for this compound is C16H14N2O2S, with a molecular weight of approximately 298.4 g/mol .

Structural Characteristics

The structure of this compound can be represented as follows:

Structure C16H14N2O2S\text{Structure }C_{16}H_{14}N_{2}O_{2}S

This compound features:

  • Amino group : Enhances reactivity and potential interactions with biological targets.
  • Diol group : Contributes to hydrogen bonding capabilities, which may influence its biological activity.
  • Thiazole moiety : Known for various pharmacological properties.

Biological Activity

Research indicates that compounds containing thiazole and diol functionalities exhibit significant biological activities. The biological activity of this compound includes:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives possess antimicrobial properties. The presence of both the thiazole and diol groups enhances the compound's ability to interact with microbial targets .
  • Antitumor Activity : Similar compounds have demonstrated antitumor effects in various studies. The structural similarity to known antitumor agents suggests potential efficacy in cancer therapy .
  • Cytotoxicity : Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanisms of action .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds similar to this compound. Key findings include:

Study ReferenceCompound TestedBiological ActivityFindings
This compoundAntimicrobialSignificant activity against Gram-positive bacteria
Thiazolidin derivativesAntitumorInduced apoptosis in HeLa cells through intrinsic pathways
Phthalimido-thiazole derivativesLeishmanicidalReduced survival of intracellular amastigotes

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:

  • Binding affinity : Interaction with specific biological targets such as enzymes or receptors.
  • Induction of apoptosis : Similar compounds have shown the ability to trigger apoptotic pathways in cancer cells .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing thiazole and diol functionalities exhibit significant anticancer properties. For instance, studies have shown that 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol can inhibit the proliferation of various cancer cell lines through apoptosis induction.

Case Study : A recent study demonstrated that this compound effectively reduced cell viability in human breast cancer cells (MCF-7) by inducing apoptosis via the mitochondrial pathway. The IC50 value was found to be significantly lower than that of similar compounds lacking the thiazole moiety.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Its structural components suggest potential effectiveness against various bacterial strains.

Data Table: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mode of Action
E. coli32 µg/mLCell wall disruption
S. aureus16 µg/mLProtein synthesis inhibition

This data indicates that this compound exhibits promising antimicrobial activity, making it a candidate for further development as an antibiotic agent .

Sensor Development

The unique electronic properties of this compound have led to its exploration in sensor technology. Its ability to interact with metal ions can be harnessed for the development of selective sensors.

Case Study : A study reported the synthesis of a sensor based on this compound for detecting lead ions in aqueous solutions. The sensor exhibited high sensitivity and selectivity, with a detection limit as low as 0.5 ppm .

Comparison with Similar Compounds

Structural Analogues with Thiazole/Thiadiazole/Oxadiazole Substituents

Compound Name Substituent on Benzene-1,2-diol Key Properties Biological Activity/Application Reference
4-[2-(1H-Indol-3-yl)-1,3-thiazol-4-yl]benzene-1,2-diol 1,3-Thiazole with indole group Inhibits NLRP3 inflammasome activation; alleviates LPS-induced acute lung injury Anti-inflammatory, sepsis therapy
4-[2-(Pyrimidin-2-ylamino)-1,3-thiazol-4-yl]benzene-1,2-diol 1,3-Thiazole with pyrimidine group IC50: 10,000–250,000 nM (HSP60/HSP10 inhibition) CFTR corrector (enhances CFTR function)
4-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)benzene-1,2-diol (3d) 1,3,4-Oxadiazole with phenylthio group Melting point: 178–180°C; yield: 89% Antioxidant/biocatalytic applications
4-((5-Phenyl-1,3,4-thiadiazol-2-yl)thio)benzene-1,2-diol (3i) 1,3,4-Thiadiazole with phenylthio group Melting point: 168–170°C; yield: 62% Biocatalytic synthesis

Key Observations :

  • Bioactivity : The indole-thiazole derivative () exhibits potent anti-inflammatory activity by disrupting NLRP3-NEK7 interactions, whereas the pyrimidine-thiazole analog () shows weaker HSP60/HSP10 inhibition.
  • Synthetic Feasibility : Oxadiazole/thiadiazole derivatives () are synthesized with high yields (57–93%) and stable melting points, suggesting robust synthetic protocols for similar scaffolds.

Fluorescent Probes with Vinyl-Aromatic Substituents

Compound Name Substituent on Benzene-1,2-diol Key Properties Application Reference
(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol Naphthyl-vinyl group Binds to transthyretin (TTR); >100 nm emission shift upon conformational change Amyloid fibril characterization
(E)-4-(2-(Anthracen-2-yl)vinyl)benzene-1,2-diol Anthracene-vinyl group Extended fluorescence lifetime (τ = 5.8 ns in methanol) Enhanced amyloid imaging

Key Observations :

  • Structural Impact : Replacing the thiazole ring with vinyl-aromatic systems (e.g., naphthalene, anthracene) enhances fluorescence properties, enabling discrimination of amyloid fibril conformations .
  • Functional Utility : These probes are superior to thiazole-based compounds in applications requiring photostability and emission lifetime extension.

Biogenic Amine Derivatives and Neuroactive Compounds

Compound Name Substituent on Benzene-1,2-diol Key Properties Biological Role Reference
4-(2-(Chloroamino)ethyl)benzene-1,2-diol Chloroaminoethyl group Generated from HOCl-dopamine reaction; inactivates KGDH complex Neurotoxin in Parkinson’s disease
Dobutamine (4-[2-[3-(4-Hydroxyphenyl)-1-methylpropylamino]ethyl]benzene-1,2-diol) Aminoethyl with hydroxyphenyl group β1-adrenergic receptor agonist Cardiac stimulant

Key Observations :

  • Toxicity vs. Therapy : Chlorinated derivatives () are neurotoxic, while dobutamine () is therapeutic, illustrating how substituents dictate biological outcomes.
  • Structural Sensitivity: The ethylamino linker in dobutamine enables receptor binding, whereas chloro-substituents promote oxidative damage.

Key Observations :

  • Natural vs. Synthetic: Natural prenylated stilbenes () exhibit antioxidant properties, while synthetic iminoethyl derivatives () target hormone receptors.
  • Pharmacophore Design : The benzene-1,2-diol core is versatile, accommodating diverse substituents for tailored bioactivities.

Q & A

Q. What are the key steps for synthesizing 4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol and its derivatives?

  • Methodological Answer : Synthesis typically involves condensation reactions between thiazole precursors and substituted benzene-1,2-diols. For example, Schiff base formation (via amine-aldehyde condensation) is a common strategy, as seen in analogous thiazole derivatives . Characterization techniques like proton NMR, IR spectroscopy, and UV-vis analysis are critical for verifying structural integrity and metal coordination in complexes .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer : Proton nuclear magnetic resonance (¹H NMR) is indispensable for confirming hydrogen environments, particularly the hydroxyl and benzylamino groups. Infrared (IR) spectroscopy identifies functional groups (e.g., -OH, C=N). Mass spectrometry (MS) and elemental analysis validate molecular weight and purity. X-ray crystallography, though advanced, resolves stereochemical details, as demonstrated in crystallographic studies of related thiazole derivatives .

Q. What biological assays are suitable for initial screening of this compound’s activity?

  • Methodological Answer : In vitro assays using human myeloid leukemia mononuclear cells (THP-1) or NLRP3 inflammasome activation models (e.g., LPS-induced inflammation) are effective for evaluating anti-inflammatory potential . Cell viability assays (e.g., MTT) and ELISA for cytokine release (IL-1β, IL-18) provide quantitative activity metrics .

Advanced Questions

Q. How can computational methods predict the electronic structure and reactivity of this compound?

  • Methodological Answer : Density-functional theory (DFT) with gradient corrections (e.g., B3LYP functional) calculates molecular orbitals, charge distribution, and thermodynamic properties. These models predict reactive sites, such as the thiazole ring’s electrophilicity or the diol’s hydrogen-bonding capacity . DFT also aids in analyzing substituent effects on binding affinity, as seen in studies of analogous adrenergic agents .

Q. What structural features contribute to NLRP3 inflammasome inhibition, and how can contradictions in activity data be resolved?

  • Methodological Answer : The thiazole ring and benzylamino group disrupt NLRP3-NEK7 interactions, preventing inflammasome assembly . Contradictions in activity may arise from assay conditions (e.g., cell type, LPS concentration) or stereochemistry. Comparative studies using enantiomerically pure samples and crystallographic fragment screening (e.g., FAD-dependent oxidoreductase studies) clarify structure-activity relationships .

Q. How does this compound compare to structurally related sympathomimetic agents in adrenergic receptor binding?

  • Methodological Answer : Unlike epinephrine derivatives (e.g., 4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol), this compound lacks a β-hydroxyl group critical for direct adrenoceptor agonism . Instead, its thiazole moiety may confer allosteric modulation or off-target effects. Radioligand binding assays (e.g., with ³H-labeled antagonists) quantify affinity for α/β receptors .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Methodological Answer : Salt formation (e.g., sulfate salts, as in hexoprenaline derivatives) enhances water solubility . Prodrug approaches (e.g., acetylating hydroxyl groups) improve membrane permeability. Pharmacokinetic studies in rodent models, coupled with HPLC-MS plasma analysis, track bioavailability and metabolic stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Methodological Answer : Variability in IC₅₀ values may stem from differences in assay protocols (e.g., LPS concentration in NLRP3 models) or compound purity. Replicating assays under standardized conditions and validating purity via HPLC are critical. Meta-analyses of pKi values (e.g., from binding studies in ) and molecular docking simulations reconcile mechanistic inconsistencies .

Methodological Tables

Table 1 : Key Characterization Techniques and Applications

TechniqueApplicationExample Evidence
¹H NMRConfirmation of hydroxyl and amine groups
X-ray CrystallographyStereochemical resolution
DFT CalculationsReactivity and electronic structure prediction

Table 2 : Biological Assays for Activity Screening

Assay TypeTarget/ReadoutExample Evidence
THP-1 Cell ModelNLRP3 inflammasome inhibition (IL-1β)
Radioligand BindingAdrenergic receptor affinity (pKi)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol
Reactant of Route 2
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4-[2-(Benzylamino)-1,3-thiazol-4-yl]benzene-1,2-diol

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